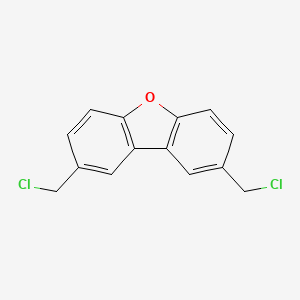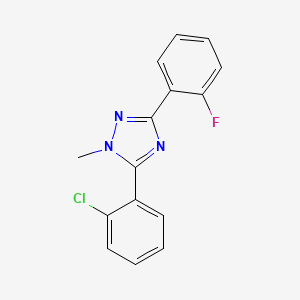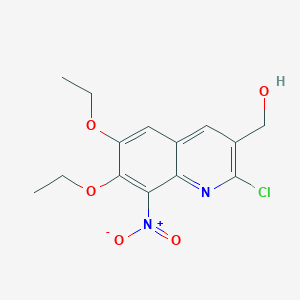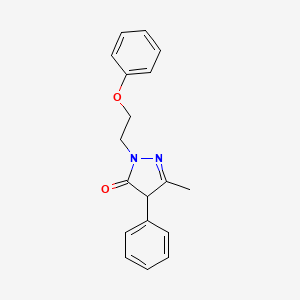![molecular formula C14H17N5O4 B12901771 (3aR,4S,6R,6aR)-6-[6-(dimethylamino)purin-9-yl]-4-(hydroxymethyl)-3a,4,6,6a-tetrahydro-3H-furo[2,3-c]furan-2-one](/img/structure/B12901771.png)
(3aR,4S,6R,6aR)-6-[6-(dimethylamino)purin-9-yl]-4-(hydroxymethyl)-3a,4,6,6a-tetrahydro-3H-furo[2,3-c]furan-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound (3aR,4S,6R,6aR)-6-[6-(dimethylamino)purin-9-yl]-4-(hydroxymethyl)-3a,4,6,6a-tetrahydro-3H-furo[2,3-c]furan-2-one is a complex organic molecule with significant potential in various scientific fields. This compound features a unique structure that includes a dimethylamino purine moiety and a tetrahydrofuran ring, making it a subject of interest for researchers in chemistry, biology, and medicine.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (3aR,4S,6R,6aR)-6-[6-(dimethylamino)purin-9-yl]-4-(hydroxymethyl)-3a,4,6,6a-tetrahydro-3H-furo[2,3-c]furan-2-one typically involves multiple steps, including the formation of the purine ring and the subsequent attachment of the dimethylamino group. The reaction conditions often require precise control of temperature, pH, and the use of specific catalysts to ensure the correct stereochemistry of the final product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods enhance the efficiency and yield of the compound while maintaining the necessary purity and stereochemical integrity.
Análisis De Reacciones Químicas
Types of Reactions
The compound undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form a carboxyl group.
Reduction: The purine ring can be reduced under specific conditions to yield different derivatives.
Substitution: The dimethylamino group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. The conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxymethyl group yields a carboxylic acid derivative, while substitution of the dimethylamino group can produce a variety of functionalized purine compounds.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.
Biology
In biological research, the compound is studied for its potential as a biochemical probe. Its ability to interact with nucleic acids and proteins makes it a valuable tool for investigating cellular processes and molecular interactions.
Medicine
In medicine, the compound is being explored for its therapeutic potential. Its structural similarity to nucleotides suggests it could be used in the development of antiviral and anticancer drugs. Researchers are investigating its ability to inhibit specific enzymes and pathways involved in disease progression.
Industry
In the industrial sector, the compound is used in the development of new materials and chemical processes. Its unique properties make it suitable for applications in catalysis, polymer science, and nanotechnology.
Mecanismo De Acción
The compound exerts its effects through various molecular targets and pathways. It can interact with nucleic acids, inhibiting the replication of viruses and the proliferation of cancer cells. Additionally, it can bind to specific enzymes, altering their activity and affecting metabolic pathways. The exact mechanism of action depends on the specific application and the biological context in which the compound is used.
Comparación Con Compuestos Similares
Similar Compounds
Adenosine: A nucleoside with a similar purine structure but lacking the dimethylamino group.
Guanosine: Another nucleoside with a purine base, differing in the functional groups attached to the ring.
Cytidine: A nucleoside with a pyrimidine base, structurally different but functionally similar in some contexts.
Uniqueness
The uniqueness of (3aR,4S,6R,6aR)-6-[6-(dimethylamino)purin-9-yl]-4-(hydroxymethyl)-3a,4,6,6a-tetrahydro-3H-furo[2,3-c]furan-2-one lies in its specific combination of functional groups and stereochemistry. This unique structure allows it to interact with biological molecules in ways that other similar compounds cannot, making it a valuable tool for scientific research and potential therapeutic applications.
Propiedades
Fórmula molecular |
C14H17N5O4 |
|---|---|
Peso molecular |
319.32 g/mol |
Nombre IUPAC |
(3aR,4S,6R,6aR)-6-[6-(dimethylamino)purin-9-yl]-4-(hydroxymethyl)-3a,4,6,6a-tetrahydro-3H-furo[2,3-c]furan-2-one |
InChI |
InChI=1S/C14H17N5O4/c1-18(2)12-10-13(16-5-15-12)19(6-17-10)14-11-7(3-9(21)23-11)8(4-20)22-14/h5-8,11,14,20H,3-4H2,1-2H3/t7-,8-,11-,14-/m1/s1 |
Clave InChI |
GQZDTELRCQNPCN-FQFVAWICSA-N |
SMILES isomérico |
CN(C)C1=NC=NC2=C1N=CN2[C@H]3[C@H]4[C@H](CC(=O)O4)[C@H](O3)CO |
SMILES canónico |
CN(C)C1=NC=NC2=C1N=CN2C3C4C(CC(=O)O4)C(O3)CO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![4-(5-Chloroimidazo[1,2-a]pyrimidin-7-yl)morpholine](/img/structure/B12901691.png)
![Ethanone, 1-(4-methoxyphenyl)-2-[(6-methyl-4-pyrimidinyl)thio]-](/img/structure/B12901702.png)
![3-Methyl-1-(4-nitrophenyl)-1,4-dihydro[1]benzopyrano[4,3-c]pyrazole](/img/structure/B12901714.png)
![1-[2-(Furan-2-yl)-4-methyl-6-(methylsulfanyl)pyrimidin-5-yl]ethan-1-one](/img/structure/B12901718.png)



![3-(4-methylphenyl)-5-[(E)-prop-1-enyl]-1,2-oxazole](/img/structure/B12901752.png)



![2-(2-Methoxyphenyl)-1H-imidazo[4,5-b]pyrazine](/img/structure/B12901784.png)
![Isoxazole, 5-[7-(3-dibenzofuranyloxy)heptyl]-3-methyl-](/img/structure/B12901788.png)
